molecular formula C10H12BrN B12070297 (R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride CAS No. 698378-92-6

(R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride

Cat. No.: B12070297
CAS No.: 698378-92-6
M. Wt: 226.11 g/mol
InChI Key: CGOUPQXXGWINRE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Bromophenyl)but-3-enylamine hydrochloride is a chiral amine compound featuring a bromophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group of 3-bromobenzaldehyde reacts with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)but-3-enylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. It can serve as a lead compound in drug discovery efforts.

Medicine

In medicine, derivatives of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride might be explored for therapeutic applications, such as in the treatment of neurological disorders or as anti-inflammatory agents.

Industry

Industrially, the compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its reactivity and chiral properties make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Bromophenyl)but-3-enylamine hydrochloride: The enantiomer of the compound, which may have different biological activity.

    1-(3-Bromophenyl)but-3-enylamine: The non-chiral version of the compound.

    1-(3-Chlorophenyl)but-3-enylamine hydrochloride: A similar compound with a chlorine atom instead of bromine.

Uniqueness

®-1-(3-Bromophenyl)but-3-enylamine hydrochloride is unique due to its chiral nature and the presence of a bromine atom, which can influence its reactivity and biological activity. The specific configuration ® can lead to different interactions with biological targets compared to its (S) enantiomer.

Properties

CAS No.

698378-92-6

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-1-(3-bromophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m1/s1

InChI Key

CGOUPQXXGWINRE-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=CC(=CC=C1)Br)N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.